molecular formula C17H24ClNO2S B2485819 3-(4-chloro-3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide CAS No. 2034525-18-1

3-(4-chloro-3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide

Cat. No.: B2485819
CAS No.: 2034525-18-1
M. Wt: 341.89
InChI Key: ZLUVTGHNROLYTL-UHFFFAOYSA-N
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Description

3-(4-chloro-3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide is a synthetic small molecule provided for basic life science research. This compound features a propanamide core linked to a 4-chloro-3-methylphenyl group and a tetrahydropyran-4-yl thioether side chain. The structural motif of the chloro-methylphenyl group is found in compounds with various biological activities, while the thioether linkage to a tetrahydropyran ring can influence the molecule's physicochemical properties and pharmacokinetics. This combination makes it a chemically interesting tool for probing biological systems. Potential research applications for this compound could include serving as a building block in medicinal chemistry, a candidate for high-throughput screening campaigns to identify new biological activity, or a starting point for the synthesis of more complex chemical libraries. Researchers may find it valuable for investigating structure-activity relationships (SAR) in projects targeting undisclosed enzymes or receptors. This product is intended for laboratory research by qualified professionals and is strictly labeled "For Research Use Only." It is not intended for use in diagnostics, therapeutics, or any form of human or animal consumption. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

3-(4-chloro-3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO2S/c1-13-12-14(2-4-16(13)18)3-5-17(20)19-8-11-22-15-6-9-21-10-7-15/h2,4,12,15H,3,5-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUVTGHNROLYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)NCCSC2CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the aromatic intermediate: The synthesis begins with the chlorination of 3-methylphenyl to obtain 4-chloro-3-methylphenyl.

    Introduction of the thioether group: The next step involves the reaction of the chlorinated aromatic intermediate with oxan-4-ylsulfanyl to form the thioether linkage.

    Amidation reaction: Finally, the propanamide group is introduced through an amidation reaction with the appropriate amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The aromatic ring and the amide group can be reduced under specific conditions.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced aromatic rings and amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

3-(4-chloro-3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide involves its interaction with specific molecular targets. The thioether and amide groups can form hydrogen bonds and other interactions with proteins, affecting their function. The chlorinated aromatic ring may also participate in hydrophobic interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Propanamide derivatives are widely explored for their structural versatility and bioactivity. Below is a detailed comparison of 3-(4-chloro-3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide with structurally related compounds:

Structural Analogues and Key Differences

Compound Name Molecular Formula Key Features Biological/Physical Data Reference
3-Chloro-N-(4-methylphenyl)propanamide C₁₀H₁₂ClNO - 4-Methylphenyl substituent
- Lacks sulfur/heterocyclic groups
- Melting point: ~174–176°C
- Used as a synthetic intermediate in bioactive compounds
3-Chloro-N-(4-methoxyphenyl)propanamide C₁₀H₁₂ClNO₂ - Methoxy group enhances electron density
- Classic amide resonance (C=O: 1.2326 Å; C–N: 1.3416 Å)
- Forms hydrogen-bonded chains in crystal packing
- Potential ligand for metal coordination
N-[2-(4-Chlorophenyl)ethyl]-3-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide C₂₈H₂₃ClFN₃O₄S - Thienopyrimidine scaffold
- Fluorinated and chlorinated groups
- Exhibits unique binding to kinase targets due to thieno[3,2-d]pyrimidine core
3-[(4-Chlorophenyl)sulfanyl]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}propanamide C₂₃H₂₃ClN₂O₃S₂ - Dual sulfonamide/sulfanyl groups
- Chlorophenyl and dimethylphenyl motifs
- High molecular weight (489.02 g/mol)
- Potential protease inhibition

Functional Group Impact

  • Halogenated Aromatic Rings: The 4-chloro-3-methylphenyl group in the target compound improves lipophilicity and metabolic stability compared to non-halogenated analogs like 3-Chloro-N-(4-methylphenyl)propanamide . Chlorine’s electron-withdrawing effect may also influence electronic interactions with biological targets.
  • Sulfur-Containing Moieties :
    The oxan-4-ylsulfanyl ethyl chain introduces steric bulk and hydrogen-bonding capacity via the sulfur atom. This contrasts with simpler analogs like 3-Chloro-N-(4-methoxyphenyl)propanamide, which lack sulfur-based functionalization .

Pharmacological Potential

  • Enzyme Inhibition :
    Sulfur-containing propanamides, such as those with sulfonamide groups (e.g., ), often exhibit protease or kinase inhibitory activity. The target compound’s oxan-4-ylsulfanyl group may similarly modulate enzyme active sites.

  • Antimicrobial Activity : Chlorinated aromatic propanamides (e.g., ) have shown promise in antimicrobial studies. The methyl group in the target compound’s phenyl ring could enhance membrane penetration compared to methoxy-substituted analogs .

Biological Activity

The compound 3-(4-chloro-3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H16ClN1O1S1\text{C}_{13}\text{H}_{16}\text{Cl}\text{N}_1\text{O}_1\text{S}_1

This structure includes a chloro-substituted aromatic ring and a thioether group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research suggests that it may inhibit certain enzymes or pathways involved in disease processes, particularly in cancer and inflammation.

  • Enzyme Inhibition : Preliminary studies indicate that the compound may act as an inhibitor of specific kinases or receptors involved in cell signaling pathways.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast and liver cancer cell lines.

Table 1: Summary of Biological Activity

Activity Type Target IC50 (µM) Selectivity
AnticancerHepG2 (liver cancer)21.00High (selective to normal cells)
AnticancerMCF-7 (breast cancer)26.10High (selective to normal cells)
Enzyme InhibitionVEGFR-265.00Moderate

Case Study 1: Anticancer Properties

A study conducted on the efficacy of this compound against HepG2 and MCF-7 cell lines demonstrated significant cytotoxicity with IC50 values of 21.00 µM and 26.10 µM respectively. The selectivity indices against normal cell lines were reported as 1.55 and 1.25, indicating a favorable safety profile for potential therapeutic applications .

Case Study 2: Molecular Docking Studies

Molecular docking simulations revealed that the compound binds effectively to the active site of VEGFR-2, suggesting its potential as a lead compound for developing antiangiogenic therapies. The docking score was reported at -20.20 kcal/mol, indicating strong binding affinity .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of the compound indicates favorable absorption and distribution characteristics, with preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) analyses showing low toxicity levels in vitro. Further studies are needed to fully elucidate its metabolic pathways and long-term safety.

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